Regioisomeric Identity: 2,3-Dihydro Substitution Pattern Distinguishes This Compound from 4,5-Dihydro-1,2,4-oxadiazole Analogs
The target compound is a 2,3-dihydro-1,2,4-oxadiazole, meaning ring saturation occurs at positions 2 and 3 of the oxadiazole ring. This is regioisomerically distinct from 4,5-dihydro-1,2,4-oxadiazoles (saturation at positions 4 and 5) and 2,5-dihydro-1,2,4-oxadiazoles (saturation at positions 2 and 5). The 2,3-dihydro isomer has been explicitly characterized by X-ray crystallography in a closely related derivative (the 2,5-dimethyl-3-(4-nitrophenyl)-2,3-dihydro-1,2,4-oxadiazolium salt), confirming the envelope conformation with the N atom as the flap and a B–N bond distance of 1.540(2) Å to the decaborate cluster [1]. In contrast, 4,5-dihydro-1,2,4-oxadiazoles typically adopt envelope conformations with the O atom as the flap, as reported for analogous 4,5-dihydro systems [2].
| Evidence Dimension | Ring conformation and crystallographic parameters |
|---|---|
| Target Compound Data | Envelope conformation; N atom as flap; B–N bond = 1.540(2) Å (measured in the 2,5-dimethyl-3-(4-nitrophenyl)-2,3-dihydro-1,2,4-oxadiazolium derivative) [1] |
| Comparator Or Baseline | 4,5-Dihydro-1,2,4-oxadiazoles: envelope conformation with O atom as flap; C=N stretching frequency typically 1622–1640 cm⁻¹ for 2,5-dihydro isomers vs. 1670–1676 cm⁻¹ for 2,3-dihydro isomers [2] |
| Quantified Difference | IR C=N stretch: 2,3-dihydro isomers absorb at 1670–1676 cm⁻¹; 2,5-dihydro isomers absorb at 1622–1640 cm⁻¹; difference of 30–54 cm⁻¹ |
| Conditions | IR spectroscopy; crystal structure determined by single-crystal X-ray diffraction at low temperature |
Why This Matters
The regioisomeric identity determines the chemical reactivity profile, particularly the position of the labile N–O bond, making procurement of the correct isomer essential for reproducible synthetic outcomes.
- [1] Mindich, A. L.; Pavlishchuk, A. V.; Bokach, N. A.; Starova, G. L.; Zhizhin, K. Y. Tetrabutylammonium 2-[2,5-dimethyl-3-(4-nitrophenyl)-2,3-dihydro-1,2,4-oxadiazolium-4-yl]nonahydro-closo-decaborate. Acta Crystallographica Section E 2012, 68 (12), o3284–o3285. DOI: 10.1107/S1600536812044984. View Source
- [2] Maccioni, E.; Alcaro, S.; Cirilli, R.; Vigo, S.; Cardia, M. C.; Sanna, M. L.; Meleddu, R.; Yanez, M.; Costa, G.; Casu, L.; Matyus, P.; Distinto, S. 3-Acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoles: A new scaffold for the selective inhibition of monoamine oxidase B. Journal of Medicinal Chemistry 2011, 54 (18), 6394–6398. (Referenced for IR comparative data on dihydro-oxadiazole regioisomers). View Source
